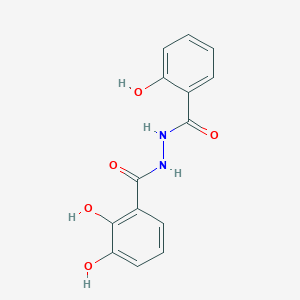![molecular formula C14H21N7OS B546455 N-{N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl}-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}acetamide](/img/structure/B546455.png)
N-{N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl}-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UR-PG146 is a synthetic organic compound known for its bioactive properties. It is classified as a ligand and has been studied for its interactions with various biological targets, particularly histamine receptors .
Preparation Methods
The synthesis of UR-PG146 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of imidazole derivatives and their subsequent coupling with other functional groups. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .
Chemical Reactions Analysis
UR-PG146 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups in UR-PG146.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole rings, using reagents like alkyl halides.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific functional groups involved .
Scientific Research Applications
UR-PG146 has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various chemical reactions to study its binding properties and reactivity.
Biology: UR-PG146 is studied for its interactions with histamine receptors, making it valuable in research related to allergic reactions and immune responses.
Medicine: The compound’s bioactive properties make it a candidate for drug development, particularly in targeting histamine receptors for therapeutic purposes.
Industry: While its industrial applications are limited, UR-PG146 can be used in the development of new materials and chemical processes
Mechanism of Action
UR-PG146 exerts its effects primarily through its interaction with histamine receptors. It acts as a full agonist at both histamine H1 and H2 receptors. The binding of UR-PG146 to these receptors triggers a cascade of intracellular events, leading to various physiological responses. The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent signaling pathways that regulate immune responses and inflammation .
Comparison with Similar Compounds
UR-PG146 is unique in its dual agonist activity at both histamine H1 and H2 receptors. Similar compounds include:
Histamine: The natural ligand for histamine receptors, but with broader physiological effects.
Dimaprit: A selective H2 receptor agonist.
Betahistine: An H1 receptor agonist used in the treatment of vertigo.
Compared to these compounds, UR-PG146 offers a unique profile by targeting both H1 and H2 receptors, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C14H21N7OS |
|---|---|
Molecular Weight |
335.43 g/mol |
IUPAC Name |
N-{N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl}-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}acetamide |
InChI |
InChI=1S/C14H21N7OS/c1-10-12(20-9-18-10)6-23-7-13(22)21-14(15)17-4-2-3-11-5-16-8-19-11/h5,8-9H,2-4,6-7H2,1H3,(H,16,19)(H,18,20)(H3,15,17,21,22) |
InChI Key |
ZOBGKPFWPWGQOI-UHFFFAOYSA-N |
SMILES |
O=C(N/C(N)=N/CCCC1=CN=CN1)CSCC2=C(C)NC=N2 |
Canonical SMILES |
CC1=C(N=CN1)CSCC(=O)NC(=NCCCC2=CN=CN2)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UR-PG146, UR PG146, URPG146 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-methyl-N-[[1-[2-(trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B547674.png)
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-aminopyridine-3-carboxylate](/img/structure/B547786.png)
![1-[4-(2-Methylpyridin-4-yl)oxyphenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B548020.png)


![(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione](/img/structure/B548475.png)

